3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride
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Overview
Description
3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated organic compound characterized by the presence of both fluoromethyl and trifluoromethyl groups attached to a pyrrolidine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method is the reaction of 3-(trifluoromethyl)pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove any by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated pyrrolidinones.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Fluorinated pyrrolidinones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
3-(Fluoromethyl)azetidine: Similar structure but with an azetidine ring instead of pyrrolidine.
3-(Trifluoromethyl)pyrrolidine: Similar structure but without the fluoromethyl group.
Trifluoromethyl-substituted pyrrolidines: Various other pyrrolidines with different substituents.
Uniqueness: 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both fluoromethyl and trifluoromethyl groups on the same pyrrolidine ring, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
3-(fluoromethyl)-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F4N.ClH/c7-3-5(6(8,9)10)1-2-11-4-5;/h11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYOEPXHNMHSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CF)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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